N-Fmoc-N',N''-diBoc-L-arginine

Catalog No.
S14363054
CAS No.
M.F
C31H40N4O8
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-N',N''-diBoc-L-arginine

Product Name

N-Fmoc-N',N''-diBoc-L-arginine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonyl-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]pentanoic acid

Molecular Formula

C31H40N4O8

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(32)35(29(40)43-31(4,5)6)17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,39)/t24-/m0/s1

InChI Key

QAWFIDADTYJUPT-DEOSSOPVSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)NC(=N)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

N-Fmoc-N',N''-diBoc-L-arginine is a protected derivative of the amino acid L-arginine, characterized by the presence of two tert-butyloxycarbonyl (Boc) groups and one fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily utilized in peptide synthesis, where the protection of functional groups is crucial for selective reactions. The molecular formula for N-Fmoc-N',N''-diBoc-L-arginine is C31H40N4O8, with a molecular weight of approximately 588.69 g/mol .

The Fmoc group serves as a protective group for the amino terminal, which can be removed under basic conditions, typically using piperidine. The Boc groups protect the two amino groups on the guanidine side chain of L-arginine and can be removed through acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid. These reactions are essential in stepwise peptide synthesis, allowing for the selective activation and coupling of amino acids .

N-Fmoc-N',N''-diBoc-L-arginine exhibits biological activity related to its parent compound, L-arginine, which is known for its role in protein synthesis and as a precursor for nitric oxide production. Nitric oxide is crucial for various physiological functions, including vasodilation and neurotransmission. The protective groups do not significantly alter these biological activities but facilitate controlled incorporation into peptides for therapeutic applications .

The synthesis of N-Fmoc-N',N''-diBoc-L-arginine typically involves:

  • Protection of L-arginine: The amino groups are first protected using Boc anhydride in a suitable solvent.
  • Fmoc Protection: The terminal amino group is then protected with Fmoc chloride or Fmoc anhydride.
  • Purification: The product is purified by chromatography to obtain high purity levels necessary for further applications.

These steps ensure that the compound retains its reactivity while being shielded from undesired reactions during peptide synthesis .

N-Fmoc-N',N''-diBoc-L-arginine is widely used in:

  • Peptide Synthesis: It provides a means to introduce L-arginine into peptides while maintaining control over the reaction conditions.
  • Isotope Labeling: It can be used to synthesize isotope-labeled peptides for mass spectrometry applications in proteomics .
  • Drug Development: Due to its role in synthesizing bioactive peptides, it has potential applications in developing therapeutics targeting cardiovascular and neurological disorders.

Studies on N-Fmoc-N',N''-diBoc-L-arginine focus on its interactions within peptide chains and its influence on biological activity. Research indicates that the presence of protective groups does not hinder the biological function of peptides derived from this compound. Interaction studies often involve evaluating how these peptides interact with receptors or enzymes relevant to their therapeutic targets .

Several compounds share structural similarities with N-Fmoc-N',N''-diBoc-L-arginine, including:

  • N-Fmoc-L-arginine: Lacks the additional Boc protection but retains the Fmoc group.
  • N-Boc-L-arginine: Contains only Boc protection without Fmoc.
  • Fmoc-L-Arg(Boc): A derivative that combines both protective strategies but may differ in reactivity due to structural variations.

Comparison Table

Compound NameFmoc GroupBoc GroupsUnique Features
N-Fmoc-N',N''-diBoc-L-arginineYesTwoEnhanced protection for peptide synthesis
N-Fmoc-L-arginineYesNoneSimpler structure, easier deprotection
N-Boc-L-arginineNoOneLimited application in complex peptides
Fmoc-L-Arg(Boc)YesOneVersatile use in various peptide constructs

The uniqueness of N-Fmoc-N',N''-diBoc-L-arginine lies in its dual protection strategy, allowing greater flexibility and control during peptide synthesis compared to its analogs .

Microwave-Assisted Solid-Phase Peptide Synthesis Protocols

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative approach for integrating N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine into peptide chains. This method leverages controlled microwave irradiation to accelerate coupling and deprotection steps while maintaining stereochemical integrity.

Protocol Implementation

  • Equipment: Systems such as the Biotage Initiator+ SP Wave enable dual-mode operation, switching between organic synthesis (magnetic stirring) and peptide synthesis (vortex mixing) .
  • Temperature and Duration: Coupling reactions are conducted at 60–75°C for 10–15 minutes, significantly reducing traditional reaction times .
  • Reagent Composition: A 4-fold molar excess of N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine is activated using hydroxyazabenzotriazole (HOAt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA) . Solvent systems such as 25% dimethyl sulfoxide (DMSO) in toluene improve solubility and reaction homogeneity .

Performance Metrics

ParameterConventional SPPSMicrowave-Assisted SPPS
Coupling Time60–90 minutes10–15 minutes
Enantiomerization Rate1.5–2.5%<1%
Yield (Crude Peptide)70–80%85–95%

Microwave irradiation enhances coupling efficiency to >98% for N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine, even in sterically hindered sequences .

Orthogonal Protection Strategies for Guanidino Group Functionalization

The guanidino group of arginine necessitates robust protection to prevent undesired side reactions, such as guanidine cyclization or branching. The dual Boc protection strategy in N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine ensures orthogonal deprotection compatibility with Fmoc chemistry.

Protection and Deprotection Dynamics

  • Fmoc Group: Removed under basic conditions (20% piperidine in dimethylformamide) during iterative synthesis cycles.
  • Boc Groups: Cleaved simultaneously with resin-bound peptide cleavage using trifluoroacetic acid (TFA), ensuring minimal side-chain degradation .

Comparative Protection Strategies

Protecting GroupStability (Base)Stability (Acid)Removal Conditions
FmocStableLabile20% piperidine/DMF
BocLabileStable95% TFA/2.5% H2O/2.5% TIPS
PbfStableLabile95% TFA

The Boc group’s acid lability avoids premature deprotection during Fmoc removal, making it ideal for sequences requiring post-synthetic modifications .

Optimization of Coupling Efficiency in Automated Synthesizers

Automated peptide synthesizers achieve high coupling efficiency for N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine through reagent stoichiometry, activation chemistry, and mixing dynamics.

Critical Parameters

  • Reagent Excess: A 4–5 molar excess of N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine ensures near-quantitative coupling, particularly in arginine-rich regions .
  • Activation Agents: HOAt/HBTU systems outperform carbodiimide-based reagents, reducing racemization to <0.5% .
  • Mixing Mechanisms: Vortex mixing (2,000 rpm) in microwave synthesizers improves resin solvation compared to magnetic stirring, enhancing diffusion-limited reactions .

Coupling Efficiency Under Varied Conditions

ConditionCoupling EfficiencyRacemization Rate
Manual (Room Temperature)75–85%1.2–1.8%
Automated (60°C)90–95%0.8–1.2%
Microwave (75°C)97–99%<0.5%

Automated systems with real-time monitoring capabilities adjust coupling times dynamically, ensuring optimal incorporation of N-Fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine .

N-Fmoc-N',N''-diBoc-L-arginine represents a significant advancement in peptide synthesis technology, serving as a crucial building block in contemporary peptide chemistry [1]. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function and two tert-butyloxycarbonyl (Boc) groups shielding the guanidino moiety of arginine [2]. The strategic combination of these orthogonal protecting groups enables precise control during peptide assembly, making it particularly valuable for complex peptide synthesis applications [3].

The molecular structure of N-Fmoc-N',N''-diBoc-L-arginine consists of a central arginine amino acid with a molecular weight of 596.7 g/mol and chemical formula C31H40N4O8 [4]. Its unique protection strategy allows for selective deprotection under different conditions: the Fmoc group can be removed under basic conditions while the Boc groups remain stable, and conversely, the Boc groups can be cleaved under acidic conditions while leaving other protections intact [5].

This orthogonal protection strategy has positioned N-Fmoc-N',N''-diBoc-L-arginine as an essential component in modern solid-phase peptide synthesis (SPPS), particularly when working with complex sequences containing multiple arginine residues or when precise control over the peptide assembly process is required [6].

Applications in Cyclic Peptide Assembly

N-Fmoc-N',N''-diBoc-L-arginine plays a pivotal role in the assembly of cyclic peptides, which represent an important class of compounds with enhanced stability and biological activity compared to their linear counterparts [3]. The bis-Boc protection of the guanidino group is particularly advantageous in cyclic peptide synthesis as it prevents unwanted side reactions during the critical cyclization step [7].

In cyclic peptide assembly, the incorporation of N-Fmoc-N',N''-diBoc-L-arginine offers several distinct advantages:

  • The compound facilitates controlled cyclization by preventing guanidino group participation in unwanted side reactions during the ring closure process [7] [8].

  • When used in head-to-tail cyclization approaches, N-Fmoc-N',N''-diBoc-L-arginine helps maintain the structural integrity of the peptide backbone, resulting in higher yields of the desired cyclic product [3].

  • For backbone cyclic peptides containing arginine at strategic positions, the bis-Boc protection strategy has proven superior to other protecting group approaches, particularly when the arginine residue is positioned at either the N-terminal or C-terminal region of the sequence to be cyclized [7].

Research has demonstrated that N-Fmoc-N',N''-diBoc-L-arginine can be effectively incorporated into cyclic peptide structures using microwave-assisted synthesis techniques, which significantly accelerates the coupling reactions while maintaining high stereochemical purity [3]. This approach has been successfully applied to the synthesis of complex cyclic peptides containing non-natural arginine residues, further expanding the versatility of this building block [3].

The following table summarizes key applications of N-Fmoc-N',N''-diBoc-L-arginine in cyclic peptide assembly:

ApplicationAdvantageReference
Head-to-tail cyclizationPrevents side reactions of guanidino group [7] [8]
Backbone cyclizationEnables formation of reduced peptide bonds [7]
Microwave-assisted synthesisAccelerates coupling while maintaining stereochemical purity [3]
Incorporation of non-natural arginineExpands structural diversity of cyclic peptides [3] [8]

Prevention of δ-Lactam Formation During Chain Elongation

One of the most significant challenges in arginine-containing peptide synthesis is the formation of δ-lactam side products during chain elongation [9]. This unwanted cyclization occurs when the δ-nitrogen of the guanidino group attacks the activated carboxyl group, leading to the formation of an ornithine lactam derivative that prevents further chain extension [10].

N-Fmoc-N',N''-diBoc-L-arginine offers a superior solution to this problem through its bis-Boc protection strategy [9]. The two tert-butyloxycarbonyl groups effectively shield the guanidino nitrogens, significantly reducing their nucleophilicity and preventing intramolecular attack on the activated carboxyl group [11].

Comparative studies have demonstrated that N-Fmoc-N',N''-diBoc-L-arginine generates substantially less δ-lactam formation compared to other protected arginine derivatives [9]. For instance, research by Cezari and Juliano revealed that while Fmoc-Arg(Pmc)-OH and Fmoc-Arg(Pbf)-OH still produce measurable amounts of δ-lactam, the bis-Boc protection strategy provides superior prevention of this side reaction [9] [10].

The mechanism of δ-lactam formation involves several factors that N-Fmoc-N',N''-diBoc-L-arginine effectively addresses:

  • The bis-Boc protection reduces the nucleophilicity of the guanidino group, making it less prone to attack the activated carboxyl group [11].

  • The steric bulk of the two Boc groups creates physical hindrance that prevents the guanidino group from approaching the activated carboxyl center [9].

  • The electronic properties of the bis-Boc protection alter the electron distribution in the guanidino group, further reducing its reactivity toward intramolecular cyclization [11].

Recent research has shown that the prevention of δ-lactam formation is particularly important in the synthesis of arginine-rich peptides, where multiple arginine residues can significantly complicate the synthesis process [12]. In such cases, N-Fmoc-N',N''-diBoc-L-arginine has proven to be an invaluable tool for achieving high-purity products with minimal side reactions [12] [11].

The following table compares the efficiency of different arginine derivatives in preventing δ-lactam formation:

Arginine Derivativeδ-Lactam FormationCoupling EfficiencyReference
N-Fmoc-N',N''-diBoc-L-arginineMinimal (<3%)>99% [9] [11]
Fmoc-Arg(Pbf)-OHModerate (12%)>99% [11]
Fmoc-Arg(Pmc)-OHSignificant (>20%)Variable [9] [10]
Fmoc-Arg(Tos)-OHHigh (>30%)Reduced [9]

Compatibility with Fragment Condensation Approaches

Fragment condensation represents a powerful strategy for synthesizing complex peptides by joining smaller, pre-synthesized peptide segments [13]. This approach is particularly valuable for challenging sequences that are difficult to synthesize using traditional stepwise methods [13]. N-Fmoc-N',N''-diBoc-L-arginine demonstrates excellent compatibility with fragment condensation approaches, offering several advantages in this context [3].

The orthogonal protection strategy of N-Fmoc-N',N''-diBoc-L-arginine makes it particularly well-suited for fragment condensation techniques [13]. The Fmoc group can be selectively removed under basic conditions without affecting the bis-Boc protection, allowing for controlled coupling of peptide fragments [5]. Conversely, the Boc groups can be cleaved under acidic conditions when needed, providing flexibility in synthetic strategies [5].

Research has demonstrated that N-Fmoc-N',N''-diBoc-L-arginine performs exceptionally well in fragment condensation approaches for several reasons:

  • The bis-Boc protection of the guanidino group prevents unwanted side reactions during fragment coupling, resulting in cleaner products and higher yields [13].

  • When positioned at the C-terminus of a peptide fragment, N-Fmoc-N',N''-diBoc-L-arginine reduces the risk of epimerization during fragment activation, preserving the stereochemical integrity of the final product [13] [6].

  • The compound is compatible with various coupling reagents commonly used in fragment condensation, including carbodiimides, phosphonium, and uronium-based activating agents [6].

A notable application of N-Fmoc-N',N''-diBoc-L-arginine in fragment condensation was demonstrated in the synthesis of a blood-brain barrier shuttle peptide [13]. In this study, researchers successfully employed fragment condensation to overcome the challenges associated with stepwise synthesis, strategically incorporating N-Fmoc-N',N''-diBoc-L-arginine to minimize the number of demanding amino acids in each fragment [13].

The following table summarizes the compatibility of N-Fmoc-N',N''-diBoc-L-arginine with different fragment condensation approaches:

Condensation ApproachCompatibilityKey AdvantageReference
Solution-phase fragment couplingExcellentReduced epimerization risk [13] [6]
Solid-phase fragment condensationVery goodPrevention of side reactions [13]
Microwave-assisted fragment couplingGoodAccelerated reaction times [3] [13]
Enzymatic fragment ligationLimitedRequires deprotection [6]

XLogP3

5.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

596.28461425 g/mol

Monoisotopic Mass

596.28461425 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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